molecular formula C13H17ClN2O2 B2611201 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea CAS No. 1235616-16-6

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea

Cat. No. B2611201
CAS RN: 1235616-16-6
M. Wt: 268.74
InChI Key: RWDPTSAXHZMWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride, also known as 2-Chlorophenyl-1-hydroxy-1-cyclopentyl N-Methyl Ketimine Hydrochloride, is a chemical compound with the molecular formula C13H16ClNO.HCl . It has potential use as a component of household cleaning solution products .


Molecular Structure Analysis

The molecular weight of this compound is 224.68 . The molecular formula is C12H13ClO2 .


Physical And Chemical Properties Analysis

This compound has a melting point of 162-168°C . The boiling point and other physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

Research on the degradation of antimicrobials, such as triclosan and triclocarban, through electro-Fenton systems has implications for environmental remediation technologies. This method involves hydroxyl radicals produced on anode surfaces and in the medium by Fenton's reaction, demonstrating the potential for water treatment applications to remove persistent organic pollutants from the environment (Sirés et al., 2007).

Corrosion Inhibition

Studies have shown that certain urea derivatives act as effective corrosion inhibitors for mild steel in acid solutions. These compounds exhibit mixed-type inhibition properties, suggesting applications in protecting industrial equipment and infrastructure from corrosive damage (Bahrami & Hosseini, 2012).

Photodegradation and Hydrolysis of Pesticides

Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water offer insights into environmental behavior and degradation pathways of these compounds. Understanding these processes is crucial for assessing the environmental impact of pesticides and improving the design of more eco-friendly alternatives (Gatidou & Iatrou, 2011).

Anticancer Potential

Research into the metabolic products of certain carcinostatic urea compounds by rat liver microsomes sheds light on potential pathways for developing new anticancer drugs. These studies are essential for designing compounds with improved efficacy and reduced side effects in cancer treatment (May et al., 1979).

Antimicrobial and Antifouling Properties

The synthesis and evaluation of urea derivatives for antimicrobial and anticancer activities highlight the potential of these compounds in pharmaceutical applications. Such research contributes to the development of new therapeutic agents for treating various diseases (El-Sawy et al., 2013).

Future Directions

The compound is an intermediate in the production of the cyclohexanone analogue . It could potentially be used in the development of new household cleaning products .

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-10-5-1-2-6-11(10)16-12(17)15-9-13(18)7-3-4-8-13/h1-2,5-6,18H,3-4,7-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDPTSAXHZMWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea

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